molecular formula C23H20ClNO3 B11407077 N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11407077
M. Wt: 393.9 g/mol
InChI Key: WPCZCCOFXCRZGI-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core substituted with chlorophenyl and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the chlorophenyl and furan groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE shares structural similarities with other benzofuran derivatives, such as:
    • 3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE
    • N-[(3-CHLOROPHENYL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

What sets N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE apart is the combination of the chlorophenyl and furan groups, which may confer unique chemical and biological properties. These properties can be leveraged in various applications, making this compound a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C23H20ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H20ClNO3/c1-15-8-9-20-16(2)22(28-21(20)11-15)23(26)25(14-19-7-4-10-27-19)13-17-5-3-6-18(24)12-17/h3-12H,13-14H2,1-2H3

InChI Key

WPCZCCOFXCRZGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4)C

Origin of Product

United States

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